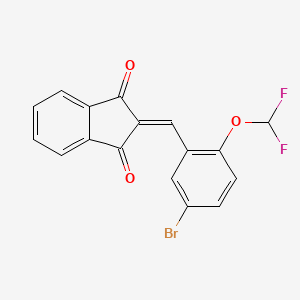
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzylidene-indene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-(difluoromethoxy)benzaldehyde, followed by a condensation reaction with indene-1,3-dione under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for research and industrial applications.
化学反应分析
Types of Reactions
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
5-bromo-2,2-difluoro-1,3-benzodioxole: Similar in structure but with a benzodioxole core instead of an indene-dione core.
5-bromo-2-fluorobenzaldehyde: Shares the bromine and fluorine substituents but lacks the indene-dione structure.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains similar halogen and methoxy groups but with a different core structure.
Uniqueness
2-(5-bromo-2-(difluoromethoxy)benzylidene)-1H-indene-1,3(2H)-dione is unique due to its combination of bromine, fluorine, and methoxy groups attached to a benzylidene-indene-dione core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
属性
分子式 |
C17H9BrF2O3 |
|---|---|
分子量 |
379.2 g/mol |
IUPAC 名称 |
2-[[5-bromo-2-(difluoromethoxy)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H9BrF2O3/c18-10-5-6-14(23-17(19)20)9(7-10)8-13-15(21)11-3-1-2-4-12(11)16(13)22/h1-8,17H |
InChI 键 |
PYNQJUBSTLVXIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC(F)F)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















